5-Methyl Derivative Demonstrates Superior Antiplatelet Potency Over Unsubstituted CCI-17810 in ADP-Induced Aggregation
In a direct head-to-head comparison study of sixteen 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones, the 5-methyl derivative (compound II₄) exhibited greater potency than the reference antiplatelet agent CCI-17810 in inhibiting ADP-induced platelet aggregation. The study explicitly identified this 5-methyl derivative as the most potent compound among all synthesized analogs tested [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | 5-Methyl derivative of CCI-17810 (Compound II₄) — most potent compound in series |
| Comparator Or Baseline | CCI-17810 (reference antiplatelet agent) |
| Quantified Difference | Potency greater than CCI-17810; identified as most potent among sixteen analogs |
| Conditions | In vitro ADP-induced rabbit platelet aggregation assay |
Why This Matters
This direct comparative data establishes that the 5-methyl substitution confers enhanced antiplatelet activity relative to the unsubstituted parent and other analogs, justifying its selection for thrombosis-related research programs.
- [1] Jiang Q, Sun CS. Synthesis and platelet aggregation inhibitory activity of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones. Yao Xue Xue Bao. 1990;25(8):598-603. View Source
